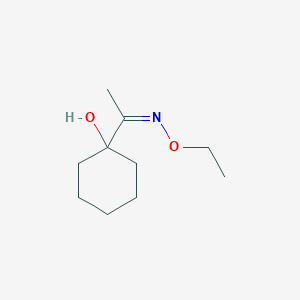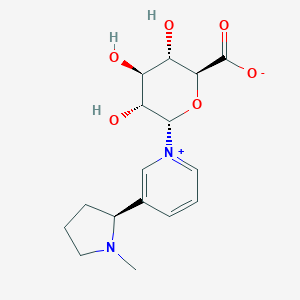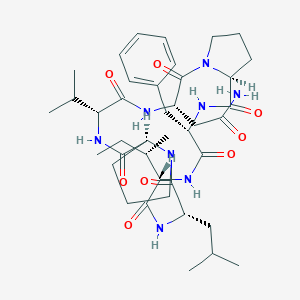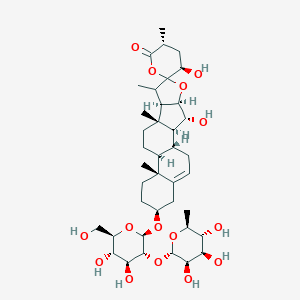
Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime, also known as ketone oxime, is a chemical compound that has been widely used in scientific research. This compound is a derivative of cyclohexanone and is commonly used as a reagent in organic synthesis. In recent years, ketone oxime has gained significant attention due to its potential applications in the field of medicine and biotechnology.
Mechanism of Action
The exact mechanism of action of Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime oxime is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Ketone oxime has been shown to exhibit a number of biochemical and physiological effects in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases. Ketone oxime has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
Ketone oxime has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and is readily available. It is also stable under a wide range of conditions, making it a useful reagent for a variety of experimental protocols. However, Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime oxime has certain limitations, such as its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime oxime. One potential area of research is the development of new synthetic methods for the production of Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime oxime. Another area of research is the investigation of its potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, research could be conducted to better understand the mechanism of action of Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime oxime and to identify potential targets for therapeutic intervention.
Synthesis Methods
Ketone oxime can be synthesized through the reaction of cyclohexanone with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which is then converted to Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime oxime by treatment with ethyl chloroformate.
Scientific Research Applications
Ketone oxime has been extensively studied for its potential applications in the field of medicine. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Ketone oxime has also been used as a chelating agent for the removal of heavy metals from the body.
properties
CAS RN |
154874-68-7 |
|---|---|
Product Name |
Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime |
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-[(Z)-N-ethoxy-C-methylcarbonimidoyl]cyclohexan-1-ol |
InChI |
InChI=1S/C10H19NO2/c1-3-13-11-9(2)10(12)7-5-4-6-8-10/h12H,3-8H2,1-2H3/b11-9- |
InChI Key |
GAIYLCGQNFUPMB-LUAWRHEFSA-N |
Isomeric SMILES |
CCO/N=C(/C)\C1(CCCCC1)O |
SMILES |
CCON=C(C)C1(CCCCC1)O |
Canonical SMILES |
CCON=C(C)C1(CCCCC1)O |
synonyms |
Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)



![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)







